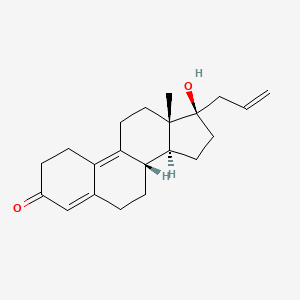

11,12-Dihydro Altrenogest

描述

Contextualization of Synthetic Progestins and Their Analogs in Biological Research

Synthetic progestins are a class of compounds developed to mimic the effects of the natural steroid hormone progesterone (B1679170). Current time information in Bangalore, IN. Progesterone is essential for numerous physiological processes, most notably the regulation of the menstrual cycle and the maintenance of pregnancy. catorm.com However, natural progesterone has a short biological half-life, which limits its therapeutic applicability. Current time information in Bangalore, IN. This led to the development of synthetic analogs, known as progestins, which offer improved oral bioavailability and longer duration of action. evitachem.com

These synthetic steroids, like progesterone, exert their effects by binding to and activating progesterone receptors. evitachem.comlgcstandards.com Their chemical structures are typically derived from testosterone (B1683101) or progesterone and can be categorized into pregnanes, estranes, and gonanes. Current time information in Bangalore, IN. Minor modifications to the steroid's chemical structure can significantly alter its binding affinity for various steroid receptors, including progestin, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, leading to a wide range of biological activities and therapeutic applications. catorm.comevitachem.com Consequently, synthetic progestins are a cornerstone of various hormonal therapies and are extensively studied in reproductive endocrinology and other fields of biological research. evitachem.com

Delineation of 11,12-Dihydro Altrenogest (B1664803) within the Steroid Chemical Landscape

Within the diverse family of synthetic progestins is Altrenogest, a potent progestin of the 19-nortestosterone group. axios-research.com Chemically, Altrenogest is known as (17β)-17-Hydroxy-17-(2-propenyl)estra-4,9,11-trien-3-one. nih.govscientificlabs.ie It is structurally related to trenbolone (B1683226) and is utilized in veterinary medicine. axios-research.comchembuyersguide.com

11,12-Dihydro Altrenogest is a close chemical relative and a known impurity of Altrenogest. catorm.com Its chemical structure is defined by the saturation of the double bond between carbons 11 and 12 in the steroid's C-ring, which is unsaturated in the parent Altrenogest molecule. This seemingly minor structural modification distinguishes it from Altrenogest and is the basis for its designation as "dihydro."

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Data | Source |

| IUPAC Name | (8S,13S,14S,17R)-17-allyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | catorm.com |

| Synonym | (17β)-17-Hydroxy-17-(2-propenyl)estra-4,9-dien-3-one | catorm.com |

| CAS Number | 141299-96-9 | catorm.comweblivelink.com |

| Molecular Formula | C21H28O2 | catorm.com |

| Molecular Weight | 312.45 g/mol | catorm.com |

Research Objectives and Epistemological Scope for Investigating this compound

The current body of research primarily frames this compound as a compound of interest in the fields of analytical chemistry and pharmaceutical quality control. Its identification as an impurity in Altrenogest preparations necessitates the development of precise analytical methods to detect and quantify its presence, ensuring the purity and consistency of the parent drug. catorm.comscientificlabs.co.uk

The primary research objectives concerning this compound can be summarized as follows:

Development of Reference Standards: The availability of pure this compound as a reference material is crucial for the accurate validation of analytical techniques. lgcstandards.comscientificlabs.ieresearchgate.net

Impurity Profiling: Investigating the synthesis and degradation pathways of Altrenogest to understand how this compound and other impurities are formed.

Metabolism Studies: While specific studies on the metabolism of this compound are not widely documented, understanding its formation as a potential metabolite of Altrenogest in vivo is a logical extension of existing research into Altrenogest's pharmacokinetics. nih.gov

The epistemological scope for this compound is, at present, largely confined to its chemical characteristics and its role as an analytical marker. There is limited publicly available research into the specific biological or pharmacological activities of this compound itself. Future research may explore whether this dihydro metabolite possesses any significant progestogenic, androgenic, or other hormonal activities, which would broaden its scientific relevance beyond its current classification as an impurity.

The table below outlines the detailed research findings related to this compound.

| Research Area | Findings | Source |

| Chemical Identification | Identified as an impurity of Altrenogest. Chemical formula is C21H28O2 and CAS number is 141299-96-9. | catorm.comweblivelink.com |

| Analytical Standards | Available as a certified reference material for use in pharmaceutical quality control and testing. | lgcstandards.comscientificlabs.ieresearchgate.net |

| Related Compounds | The compound 11,12-Dihydro-11-Beta-Hydroxy Altrenogest is also available for research, indicating interest in modifications at the 11 and 12 positions of the steroid backbone. | axios-research.com |

属性

分子式 |

C21H28O2 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC 名称 |

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,13,18-19,23H,1,4-12H2,2H3/t18-,19+,20+,21+/m1/s1 |

InChI 键 |

LBMSACRATXETPF-ANULTFPQSA-N |

手性 SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O |

规范 SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |

产品来源 |

United States |

Molecular and Cellular Pharmacodynamics of 11,12 Dihydro Altrenogest

Receptor Binding Kinetics and Affinity Profiling.

Progesterone (B1679170) Receptor (PR) Interaction Analysis.

No data is available in the searched scientific literature regarding the binding kinetics and affinity of 11,12-Dihydro Altrenogest (B1664803) for the progesterone receptor.

Androgen Receptor (AR) Interaction Analysis.

No data is available in the searched scientific literature regarding the binding kinetics and affinity of 11,12-Dihydro Altrenogest for the androgen receptor.

Comparative Receptor Binding Profiles with Parent Altrenogest and Other Synthetic Progestins.

Without data on the receptor binding of this compound, a comparative analysis with Altrenogest or other synthetic progestins cannot be performed.

Ligand-Induced Molecular Mechanisms at the Cellular Level.

Modulation of Nuclear Hormone Receptor Signaling Pathways.

There is no available research investigating the specific effects of this compound on the modulation of nuclear hormone receptor signaling pathways.

Investigation of Anti-Gonadotropic Effects in Cellular Models.

No studies were found that investigate the anti-gonadotropic effects of this compound in cellular models.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational methods have become indispensable in modern drug discovery and development, offering powerful tools to investigate the relationship between the chemical structure of a compound and its biological activity. In the context of this compound, a metabolite of the synthetic progestin Altrenogest, computational approaches can provide valuable insights into its molecular and cellular pharmacodynamics, even in the absence of extensive experimental data. These methods allow for the exploration of its interactions with biological targets and the prediction of its bioactivity based on its unique structural features.

In silico modeling encompasses a range of computational techniques used to simulate the interaction between a ligand, such as this compound, and its biological target, which is presumed to be the progesterone receptor (PR). Virtual docking and target screening are key components of this approach, enabling the prediction of binding affinity and the identification of potential off-target interactions.

Virtual Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the three-dimensional structure of this compound into the ligand-binding domain (LBD) of the progesterone receptor. The crystal structure of the human progesterone receptor LBD has been resolved (PDB ID: 1A28), providing a detailed map of the binding pocket. rcsb.org

The binding of progestins to the PR is primarily driven by hydrophobic interactions and a network of specific hydrogen bonds. Key amino acid residues within the PR LBD that are known to be crucial for ligand binding include those in the hydrophobic pocket and specific polar contacts. For instance, in the progesterone-bound receptor, key interactions are observed with residues in the ligand-binding pocket. rcsb.org Molecular dynamics simulations have further elucidated the dynamic nature of these interactions. ibm.com

For this compound, the saturation of the double bond between carbons 11 and 12, compared to its parent compound Altrenogest, would likely alter the planarity and electronic distribution of this region of the steroid. A docking study would aim to predict how this structural change affects the fit of the molecule within the PR binding pocket. The flexibility of both the ligand and the receptor side chains is often taken into account to achieve a more accurate prediction of the binding mode. nih.gov

Target Screening: Beyond the progesterone receptor, in silico target screening can be employed to predict potential interactions of this compound with other nuclear hormone receptors, such as the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This is particularly relevant as cross-reactivity is a known characteristic of some synthetic steroids. By docking the structure of this compound into the LBDs of these other receptors, it is possible to estimate the likelihood of off-target binding, which could inform its broader pharmacological profile.

| Residue | Interaction Type | Potential Role in Binding this compound |

|---|---|---|

| Gln725 | Hydrogen Bond | Potential hydrogen bond acceptor/donor with the C3-keto group. |

| Arg766 | Hydrogen Bond | Potential hydrogen bond donor to the C3-keto group. |

| Asn719 | Hydrogen Bond | Potential interaction with the C17α-allyl group or C17β-hydroxyl group. |

| Leu718, Met759, Met801, Cys891 | Hydrophobic Interaction | Forms part of the hydrophobic pocket accommodating the steroid backbone. |

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the bioactivity of new or untested compounds like this compound.

The primary structural modification distinguishing this compound from Altrenogest is the reduction of the C11-C12 double bond. This modification has several implications for its bioactivity:

Electronic Effects: The delocalized π-electron system in Altrenogest, which extends across the A, B, and C rings, is altered by the hydrogenation at C11-C12. This change in electronic properties could affect the strength of interactions with amino acid residues in the receptor.

Hydrophobicity: The addition of two hydrogen atoms slightly increases the lipophilicity of this region of the molecule, which could influence its partitioning into the hydrophobic binding pocket of the receptor.

QSAR models are built using a dataset of known progestins with their corresponding binding affinities for the progesterone receptor. acs.org Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic parameters), are calculated for each compound. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

| Compound | Key Structural Feature | Predicted Impact on Receptor Binding | Hypothetical Bioactivity Profile |

|---|---|---|---|

| Altrenogest | Conjugated double bonds at C4, C9, and C11 | More rigid conformation, specific electronic distribution. | Potent progestational agonist. |

| This compound | Saturated C11-C12 bond | Increased conformational flexibility in the C-ring, altered electronic properties. | Potentially altered binding affinity and/or efficacy (agonist/antagonist balance) compared to Altrenogest. |

Metabolic Transformations and Biotransformation Pathways of Altrenogest and Its Dihydro Metabolites

In Vitro Metabolic Profiling and Enzymatic Characterization

In vitro studies using liver fractions are crucial for elucidating the specific metabolic pathways and enzymes involved in the biotransformation of xenobiotics like altrenogest (B1664803). These systems allow for the characterization of individual metabolic steps in a controlled environment.

Phase I metabolism of steroids typically includes functional group modifications such as oxidation, hydroxylation, and reduction. scispace.com Reduction and hydrogenation are critical enzymatic pathways that can lead to the formation of dihydro metabolites. While specific in vitro studies detailing the enzymatic reduction of altrenogest to 11,12-Dihydro Altrenogest are not extensively documented in the available literature, the metabolism of structurally related steroids provides insight into these potential pathways. For instance, the in vitro metabolism of dihydrogestrinone, another synthetic steroid, has been shown to produce reduced and hydroxylated metabolites. researchgate.net

In environmental contexts, hydrogenation has been identified as a transformation pathway for other synthetic progestins. nih.gov For example, C4(5) hydrogenation is a major transformation pathway for gestodene (B1671452) in soil microcosms. nih.gov Conversely, aromatic dehydrogenation has been noted as a major transformation pathway for altrenogest in similar environmental systems, yielding approximately 17.4%. nih.gov These findings highlight that reduction and hydrogenation reactions are plausible metabolic routes for altrenogest, although the specific enzymes and resulting dihydro-isomers in biological systems require further detailed characterization.

Phase II conjugation reactions are the predominant metabolic pathways for altrenogest, rendering the compound more water-soluble for excretion. wikipedia.org The primary conjugation reactions identified for altrenogest are glucuronidation and sulfation. researchgate.netnih.gov

In vitro studies utilizing equine liver fractions have successfully demonstrated the production of both glucuronide and sulfate (B86663) conjugates of altrenogest. nih.govresearchgate.net These studies confirm that the liver is a primary site of altrenogest metabolism. The main transformations found in horses are conjugation with glucuronic acid and, to a lesser extent, sulfate. researchgate.netnih.govresearchgate.net Interestingly, in these studies, no Phase I metabolites were discovered, suggesting that conjugation of the parent molecule is a very efficient clearance mechanism. researchgate.netnih.govmountainscholar.org

In gilts, targeted analysis has shown that glucuronide conjugates of altrenogest are the main urinary metabolites. researchgate.net In contrast to equine metabolism, altrenogest sulfate was not detected in the urine of gilts, indicating a potential species-specific difference in the preference for conjugation pathways. researchgate.net Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), catalyzed by sulfotransferases (SULTs). scispace.com

Table 1: In Vitro Metabolic Findings for Altrenogest

| Metabolic Pathway | Findings | Model System | Citation |

|---|---|---|---|

| Glucuronidation | Major conjugation pathway identified. | Equine Liver Fractions | nih.govresearchgate.net |

| Sulfation | Minor conjugation pathway identified. | Equine Liver Fractions | nih.govresearchgate.net |

| Glucuronidation | Identified as a main metabolic product. | Gilt (in vivo findings informing in vitro understanding) | researchgate.net |

| Sulfation | Not detected. | Gilt (in vivo findings informing in vitro understanding) | researchgate.net |

In Vivo Metabolite Identification and Profiling in Animal Models

In vivo studies in animal models such as horses and pigs are essential for understanding the complete metabolic fate of altrenogest, from absorption and distribution to metabolism and excretion. These studies provide a comprehensive picture of the metabolites formed under physiological conditions.

The existence of "this compound" is acknowledged in chemical product listings, suggesting it is a known derivative or metabolite of altrenogest. weblivelink.com However, detailed in vivo studies characterizing its formation and role in the metabolic cascade are limited in the reviewed literature. Metabolites are generally classified as primary (formed directly from the parent drug) or secondary (formed from the metabolism of a primary metabolite).

In horses, metabolism in the liver leads to secretion primarily as glucuronides, with a smaller fraction being directly sulfated. mdpi.comnih.gov Studies have reported that a portion of altrenogest undergoes stereo-inversion of the 17-hydroxy group (β to α) before glucuronidation. mdpi.comnih.gov The available literature does not explicitly state whether this compound is formed as a primary metabolite through direct reduction of altrenogest or as a secondary metabolite following other transformations. Given that Phase I reactions like reduction can precede Phase II conjugation, it is plausible that it could be a primary metabolite, which is then subject to further metabolism.

Following the initial formation of a dihydro-metabolite, it can undergo further Phase I (e.g., hydroxylation) and Phase II (e.g., conjugation) reactions. Evidence suggests the existence of such multi-step metabolic pathways for altrenogest.

A significant finding in gilts was the identification of a hydroxylated altrenogest glucuronide, which points to a metabolic pathway involving both hydroxylation (a Phase I reaction) and glucuronidation (a Phase II reaction). researchgate.net Furthermore, the chemical entity "11,12-Dihydro-11-Beta-Hydroxy Altrenogest" is listed by research chemical suppliers, indicating the existence of a metabolite that has undergone both dihydrogenation (reduction) and hydroxylation. axios-research.com It is highly probable that such a hydroxylated dihydro-metabolite would then be conjugated with glucuronic acid or sulfate to facilitate its excretion from the body.

Table 2: In Vivo Metabolites of Altrenogest Identified in Animal Models

| Metabolite Type | Specific Metabolite/Class | Animal Model | Citation |

|---|---|---|---|

| Conjugated Metabolite | Altrenogest Glucuronides | Horse, Gilt | researchgate.netmdpi.comnih.gov |

| Conjugated Metabolite | Altrenogest Sulfates | Horse | mdpi.comnih.gov |

| Hydroxylated and Conjugated Metabolite | Hydroxylated Altrenogest Glucuronide | Gilt | researchgate.net |

| Dihydro Metabolite (Inferred) | This compound | Not specified | weblivelink.com |

| Hydroxylated Dihydro Metabolite (Inferred) | 11,12-Dihydro-11-Beta-Hydroxy Altrenogest | Not specified | axios-research.com |

Contribution of Specific Enzymatic Systems to Dihydrogenation and Subsequent Metabolism

The biotransformation of altrenogest into its dihydro and subsequently metabolized forms is mediated by specific families of enzymes. While the precise enzymes responsible for each step have not all been definitively identified for altrenogest, the general enzymatic systems involved in steroid metabolism are well-established.

Dihydrogenation: The reduction of double bonds (hydrogenation) is a Phase I metabolic reaction. This process is typically catalyzed by various reductase enzymes located in the liver and other tissues. The specific reductases involved in the formation of this compound have not been characterized in the available literature.

Hydroxylation: Subsequent hydroxylation of dihydro-metabolites is also a Phase I reaction, most commonly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce hydroxyl groups onto the steroid skeleton, creating sites for subsequent conjugation.

Conjugation: Phase II metabolism, which follows, is handled by transferase enzymes.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for attaching glucuronic acid to the parent drug or its metabolites. wikipedia.org This is a major pathway for altrenogest. nih.govresearchgate.netmdpi.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, which serves as a less prominent but still significant pathway for altrenogest metabolism in some species like the horse. scispace.comnih.govmdpi.com

The interplay of these enzymatic systems—reductases, CYPs, UGTs, and SULTs—dictates the metabolic profile of altrenogest, including the formation and clearance of its dihydro metabolites.

Advanced Analytical Methodologies for the Detection and Characterization of 11,12 Dihydro Altrenogest

Chromatographic Separation Techniques for Compound Isolation and Quantification

Chromatography is the cornerstone for isolating 11,12-Dihydro Altrenogest (B1664803) from complex biological or environmental matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the required sensitivity, resolution, and sample throughput.

The development of a robust HPLC method for 11,12-Dihydro Altrenogest is a systematic process aimed at achieving optimal separation from the parent compound and other metabolites. Key to this is the selection of a suitable stationary phase, typically a reversed-phase column such as a C18 or C8, which separates compounds based on hydrophobicity.

Method optimization involves the careful adjustment of several parameters:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often water with a modifier like formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. The gradient is programmed to increase the organic solvent concentration over time, ensuring the elution of compounds with varying polarities.

Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A typical flow rate for conventional HPLC is around 1.0 mL/min.

Column Temperature: Maintaining a constant and elevated column temperature (e.g., 40°C) can decrease mobile phase viscosity, improve peak efficiency, and ensure reproducible retention times.

Detector Wavelength: A UV detector is often used, set at a wavelength where the analyte exhibits maximum absorbance.

These variables are fine-tuned to achieve a balance between resolution, peak symmetry, and a practical run time, ensuring the method is suitable for routine analysis.

UPLC, also referred to as UHPLC (Ultra-High-Performance Liquid Chromatography), represents a significant advancement over traditional HPLC. It utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis. For a compound like this compound, which may be present at low concentrations alongside structurally similar metabolites, the enhanced resolving power of UPLC is highly advantageous.

The primary benefits of applying UPLC include:

Enhanced Resolution: The high efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for distinguishing between isomers or metabolites with minor structural differences.

Increased Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).

Faster Analysis Times: The high pressures and shorter columns used in UPLC systems significantly reduce the total run time, often from minutes to seconds, thereby increasing sample throughput. journalijcar.org

Due to these advantages, UPLC is frequently coupled with mass spectrometry for the demanding analysis of steroid metabolites. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18, <2 µm particle size (e.g., 2.1 x 50 mm) | Provides high-resolution separation based on hydrophobicity. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves ionization and peak shape. journalijcar.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting nonpolar compounds. journalijcar.org |

| Flow Rate | 0.4 - 0.7 mL/min | Optimized for small particle columns to maintain high efficiency. journalijcar.orgnih.gov |

| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. nih.gov |

| Injection Volume | 1 - 10 µL | Small volume is sufficient due to the high sensitivity of the system. journalijcar.orgnih.gov |

Mass Spectrometric Characterization for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. When coupled with liquid chromatography (LC-MS), it provides both mass and fragmentation information, enabling confident identification.

LC-MS/MS is the gold standard for targeted quantification and identification of known metabolites. This technique involves two stages of mass analysis. In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage.

This process is highly specific and sensitive, allowing for the detection of metabolites even in complex matrices like urine or plasma. journalijcar.org Studies on the parent compound Altrenogest have shown that its main metabolic transformations are phase II conjugations, resulting in glucuronide and sulfate (B86663) metabolites. researchgate.netnih.gov LC-MS/MS is used to identify these conjugates by comparing their fragmentation patterns with those of the parent compound. researchgate.netnih.gov The high sensitivity of this method allows for detection down to the picogram-per-milliliter (pg/mL) level. researchgate.net

LC-HRMS has become a powerful tool in metabolomics, a field that studies the complete set of small-molecule metabolites in a biological system. Unlike tandem MS, which targets specific known compounds, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) acquire full-scan mass spectra with very high mass accuracy and resolution. researchgate.net

This capability is essential for:

Untargeted Screening: HRMS allows for the detection of all ionizable compounds in a sample, enabling the discovery of novel or unexpected metabolites of this compound without prior knowledge of their structure. nih.gov

Formula Determination: The high mass accuracy of HRMS allows for the confident determination of the elemental composition of a metabolite from its exact mass.

Metabolic Profiling: By comparing the metabolic profiles of control samples versus those exposed to Altrenogest, researchers can identify biomarkers and understand the broader physiological impact of the compound. researchgate.net

LC-HRMS-based metabolomics workflows are increasingly used to create a more comprehensive picture of how synthetic steroids are processed in the body. nih.govnih.gov

| Technique | Primary Application | Key Advantage | Analyzer Type |

|---|---|---|---|

| LC-MS/MS | Targeted quantification and identification of known metabolites. | Exceptional sensitivity and specificity for pre-selected compounds. researchgate.net | Triple Quadrupole |

| LC-HRMS | Untargeted screening, metabolite discovery, and metabolomics. nih.gov | Provides high mass accuracy for unknown identification and elemental composition. researchgate.net | Orbitrap, Time-of-Flight (TOF) researchgate.net |

Complementary Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

While LC-MS provides strong evidence for a compound's identity, absolute structural confirmation often requires complementary spectroscopic data, particularly when a pure standard is unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H NMR would confirm the presence and connectivity of all protons, while 13C NMR would identify all unique carbon atoms. Crucially, specific NMR experiments could definitively confirm the saturation of the 11-12 double bond present in the parent compound, Altrenogest.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral fingerprint. ponder.ing For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its key functional groups, such as:

O-H stretch: A broad band around 3200-3600 cm⁻¹ indicating the hydroxyl group. ponder.ingfiveable.me

C-H stretch: Absorptions around 2850-2960 cm⁻¹ from the alkane parts of the steroid backbone. fiveable.me

C=O stretch: A very strong, sharp peak around 1670-1780 cm⁻¹ corresponding to the carbonyl (ketone) group. libretexts.org

C=C stretch: Peaks around 1620-1680 cm⁻¹ associated with the remaining double bonds in the steroid rings. ponder.ing

By comparing the IR spectrum of this compound to that of Altrenogest, the most notable change would be related to the loss of the C=C bond at the 11-12 position, providing further evidence of the metabolic reduction.

Bioanalytical Method Validation for Quantitative Analysis in Research Matrices

The foundation of reliable quantitative analysis in biological matrices is a thoroughly validated analytical method. For compounds like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. The validation process ensures that the method is fit for its intended purpose, providing accurate and reproducible data. This involves assessing a series of key parameters, typically following guidelines from regulatory bodies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).

While specific validation data for this compound is not widely published, the parameters established for its parent compound, Altrenogest, provide a strong reference for the expected performance of such an assay. These validation studies confirm the method's suitability for quantifying the analyte in research matrices like plasma.

Key validation parameters include:

Selectivity: The method must be able to differentiate the analyte from other endogenous or exogenous components in the matrix.

Linearity: The assay must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. A correlation coefficient (r²) of greater than 0.99 is typically required. nih.govclinicaltheriogenology.netnih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. journalijcar.org For altrenogest, LLOQs in the low ng/mL to sub-ng/mL range have been achieved. nih.govjournalijcar.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the LLOQ, and low, medium, and high quality control (QC) samples.

Recovery: This parameter evaluates the efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The following tables summarize typical validation parameters reported for the quantification of the closely related compound, Altrenogest, in plasma from different species, which would be representative of a method for this compound.

Table 1: Representative LC-MS/MS Method Validation Parameters for Altrenogest in Equine Plasma

| Validation Parameter | Acceptance Criteria / Reported Value | Reference |

|---|---|---|

| Linearity Range | 0.05 - 50 ng/mL | nih.govcsu.edu.au |

| Correlation Coefficient (r²) | > 0.99 | nih.govclinicaltheriogenology.net |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.govcsu.edu.au |

| Limit of Detection (LOD) | 0.02 ng/mL | nih.govcsu.edu.au |

Table 2: Representative LC-MS/MS Method Validation Parameters for Altrenogest in Gilt Plasma

| Validation Parameter | Acceptance Criteria / Reported Value | Reference |

|---|---|---|

| Linearity Range | 0.50 - 70 ng/mL | journalijcar.org |

| Correlation Coefficient (r²) | 0.997 | journalijcar.org |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | journalijcar.org |

| Limit of Detection (LOD) | 0.167 ng/mL | journalijcar.org |

Application of Chemometric and Statistical Approaches in Metabolomics Data Analysis

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful approach to understanding the systemic effects of a compound like this compound. The administration of such a synthetic steroid can induce widespread changes in the metabolic profile of an organism. However, the complexity and high dimensionality of metabolomics data generated by techniques like high-resolution mass spectrometry (HRMS) necessitate the use of advanced statistical and chemometric tools for data interpretation. nih.govnih.gov

Chemometrics applies multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov In metabolomics, these approaches are crucial for identifying patterns, discriminating between experimental groups (e.g., treated vs. control), and identifying potential biomarkers associated with the compound's administration. nih.govacs.org

Commonly applied chemometric and statistical techniques in steroid metabolomics include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for initial data exploration. nih.gov PCA reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of clustering, trends, or outliers among samples. uab.edu

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses class information (e.g., treatment group) to maximize the separation between groups. nih.gov It is particularly useful for identifying the variables (metabolites) that are most responsible for the observed group separation.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A refinement of PLS-DA that separates the variation in the data into two parts: one that is predictive and correlated to the class distinction, and one that is orthogonal and uncorrelated. This often leads to more easily interpretable models.

Research on the parent compound, Altrenogest, demonstrates the utility of these approaches. In one study, the chemometric analysis of non-targeted LC-HRMS data from gilt urine samples revealed a distinct metabolic separation between Altrenogest-treated and control animals. nih.govfao.org This analysis was instrumental in identifying a hydroxylated Altrenogest glucuronide as a highly significant metabolite in the treated group. nih.govfao.org

Another study utilized a metabolomic approach to differentiate between oral and intramuscular administration routes of Altrenogest in horses. researchgate.netnih.govdntb.gov.ua By applying a random forest classification model, a machine learning technique, researchers were able to identify a panel of five sulfated steroid metabolites that could distinguish the two administration routes with high accuracy (AUC score of 0.965). researchgate.netnih.gov These findings highlight how multivariate statistical models can be used not just for identifying treatment effects but also for elucidating finer details of drug disposition in a forensic context. researchgate.net

The general workflow for a metabolomics study involving a compound like this compound would involve data pre-treatment (e.g., normalization, scaling), followed by univariate and multivariate analysis to identify statistically significant metabolic changes. uab.edu

Preclinical and in Vitro Research Applications of 11,12 Dihydro Altrenogest

In Vitro Cell-Based Bioassays for Assessment of Specific Biological Activities

In vitro cell-based bioassays are fundamental in characterizing the biological activity of 11,12-Dihydro Altrenogest (B1664803) and related compounds. rssl.comcriver.com These assays provide a controlled environment to determine the potency and mechanism of action of a substance at the cellular level. rssl.comcriver.com

Research has utilized various cell-based bioassays to evaluate the progestogenic and androgenic activities of altrenogest, the parent compound of 11,12-Dihydro Altrenogest. For instance, a yeast-based bioassay revealed that altrenogest is a potent agonist for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). wikipedia.org In this study, altrenogest exhibited a high relative activational potency for both receptors. wikipedia.org Specifically, it showed an EC50 of 0.3 nM for the PR and 0.64 nM for the AR. wikipedia.org

Further studies using human cell lines have corroborated these findings. In MDA-kb2 cells, which are used to assess androgenic activity, altrenogest and its photoproducts have been shown to activate AR-mediated gene transcription. acs.org This indicates that even after structural changes due to factors like light exposure, the androgenic potential can be retained. acs.org The ability of these compounds to activate steroid receptors is a critical aspect of their biological function and is a key focus of in vitro screening. nih.govnih.gov

The following table summarizes the in vitro receptor activity of Altrenogest from a yeast bioassay study:

Table 1: In Vitro Receptor Activation by Altrenogest| Receptor | EC50 (nM) | Relative Activational Potency (%) |

|---|---|---|

| Progesterone Receptor (PR) | 0.3 | 1,300% (compared to progesterone) |

| Androgen Receptor (AR) | 0.64 | 688% (compared to testosterone) |

Data sourced from a yeast structure–activity relationships bioassay study. wikipedia.org

Comparative Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding how a compound is processed by a living organism. europa.eu These studies provide essential data on absorption, distribution, metabolism, and excretion (ADME), which are vital for preclinical evaluation. europa.eu

Analysis of Absorption, Distribution, and Excretion Profiles

Following administration in animal models such as horses, altrenogest is readily absorbed. researchgate.net Peak plasma concentrations are typically observed a few hours after oral administration. researchgate.net The distribution of the compound and its metabolites is an area of ongoing research. Studies have shown that altrenogest is metabolized in the liver, with the primary transformation being conjugation with glucuronic acid and sulfate (B86663). researchgate.net These conjugated metabolites are then excreted, primarily in the urine. researchgate.netresearchgate.net Targeted analysis has identified glucuronide conjugates of altrenogest and its photo-isomerization product as major urinary metabolites in gilts. researchgate.net The presence of altrenogest and its metabolites in allantoic fluid of treated mares suggests that the fetus is also capable of metabolizing and excreting the substance. researchgate.net

Determination of Half-Life and Bioavailability in Defined Animal Systems

The half-life and bioavailability of altrenogest can vary significantly between species. In horses, the half-life after a single oral dose has been reported to be relatively short, around 2.5 to 7 hours. researchgate.netnih.gov However, in other species like the Asian elephant, the half-life is substantially longer, at approximately 47.5 hours. researchgate.netresearchgate.net This difference is attributed to variations in liver metabolism between species. researchgate.net

Bioavailability also depends on the route of administration. For example, a study in horses comparing oral and per rectum administration found that the relative bioavailability following rectal administration was only 5.47% of that of oral administration. nih.gov The calculated half-life for oral administration was 7.01 hours, compared to 2.82 hours for rectal administration. nih.gov

The table below presents a comparison of the pharmacokinetic parameters of altrenogest in different animal species.

Table 2: Comparative Pharmacokinetics of Altrenogest

| Animal Model | Route of Administration | Half-Life (T½) | Key Findings |

|---|---|---|---|

| Horse | Oral | 7.01 ± 3.13 hours | Plasma concentrations persisted above therapeutic levels for a mean of 36 hours. nih.gov |

| Horse | Per Rectum | 2.82 ± 1.07 hours | Relative bioavailability was 5.47% compared to oral administration. nih.gov |

| Asian Elephant | Oral (single dose) | 47.5 ± 3.0 hours | Half-life is substantially higher than in domestic horses. researchgate.net |

| Domestic Swine | Oral | 7.24 ± 0.98 hours |

Data compiled from various pharmacokinetic studies. nih.govresearchgate.net

Investigation of Impact on Endogenous Steroid Hormone Regulation in Animal Models

As a potent progestin, this compound and its parent compound, altrenogest, are expected to influence the endogenous regulation of steroid hormones. nih.govglowm.com Progestogens act on the hypothalamic-pituitary-gonadal (HPG) axis to suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This antigonadotropic effect leads to a reduction in the production of endogenous steroid hormones. wikipedia.org

In boars, daily administration of altrenogest has been shown to reduce serum levels of both LH and testosterone (B1683101). caymanchem.com In mares, treatment with altrenogest can alter the secretion of LH and progesterone. caymanchem.com The interaction of progestins with steroid hormone receptors, including the progesterone and androgen receptors, is the primary mechanism through which they exert these regulatory effects. nih.gov The anti-estrogenic effect of progestogens in certain tissues is associated with the suppression of estrogen receptors and the activation of enzymes that metabolize estrogens. kup.at

Studies on the Biological Activity of Photoproducts and Isomers in Research Models

Research has shown that altrenogest can undergo rapid photolysis under environmentally relevant conditions, leading to the formation of various photoproducts. acs.orguiowa.eduresearchgate.net A primary photoproduct is an isomer formed through an internal cycloaddition reaction. acs.orgacs.orgresearchgate.net This isomer can then undergo further transformation, such as photohydration. acs.orgacs.org

Importantly, studies have demonstrated that these photoproducts can retain significant biological activity. acs.orguiowa.edu In vitro bioassays have confirmed that certain photoproducts maintain considerable androgenic activity, capable of activating the androgen receptor. acs.orgacs.orguiowa.edu The formation of these bioactive photoproducts has implications for environmental risk assessment, as they may persist and continue to exert hormonal effects. acs.orguiowa.edu The reversible nature of some of these photochemical reactions, such as photohydration followed by thermal dehydration, adds another layer of complexity to their environmental fate and biological activity. acs.orgacs.org

Environmental Photochemistry and Degradation Pathways of Altrenogest Yielding Dihydrogenated Species

Assessment of Bioactivity Retention in Photolytically Formed Products

A significant concern regarding the environmental transformation of pharmaceuticals is whether the resulting products retain biological activity. In the case of altrenogest (B1664803), studies have shown that its photoproducts do retain significant bioactivity.

Using in vitro androgen receptor (AR)-dependent gene transcriptional activation cell assays, researchers have demonstrated that mixtures of altrenogest photoproducts exhibit androgenic activity. Notably, androgenic activity was detected in samples that were photolyzed to the point where the parent altrenogest was no longer present, confirming that the photoproducts themselves are bioactive. Both ALT-CAP and other transformation products have been shown to possess endocrine-disrupting capabilities. This retained bioactivity, coupled with the potential for persistence through light/dark cycling, has implications for the potential ecological risks associated with altrenogest contamination in aquatic environments.

Analytical Detection of Environmental Metabolites and Photoproducts of Altrenogest

The identification and quantification of altrenogest and its transformation products in environmental samples and laboratory studies rely on advanced analytical techniques. The primary method used is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis diode array detector or, for more definitive identification, with high-resolution mass spectrometry (HRMS).

HPLC is used to separate the parent compound from its various photoproducts, such as ALT-CAP and ALT-CAP-OH. Mass spectrometry provides precise mass data, which allows for the identification of isomeric products (having the same mass as the parent) and hydrated products (with an increased mass corresponding to the addition of a water molecule). These analytical methods have been crucial in elucidating the complex photochemical pathways of altrenogest and in confirming the structures of its major transformation products.

Future Directions and Emerging Research Avenues for 11,12 Dihydro Altrenogest

Development of Novel Analytical Techniques for Trace-Level Analysis of Dihydrogenated Metabolites

The detection and quantification of steroid metabolites, particularly at trace levels in complex biological matrices, present a significant analytical challenge. Future research should focus on the development of highly sensitive and specific analytical techniques tailored for dihydrogenated metabolites like 11,12-Dihydro Altrenogest (B1664803).

Current methodologies for the analysis of Altrenogest and its metabolites primarily rely on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov While effective, there is a continuous need to improve the limits of detection (LOD) and quantification (LOQ) to accurately measure trace amounts of metabolites in samples such as urine, plasma, and tissues.

Key Research Focus Areas:

High-Resolution Mass Spectrometry (HRMS): The application of advanced HRMS platforms, such as Orbitrap and time-of-flight (TOF) mass analyzers, can provide superior mass accuracy and resolution. This is crucial for distinguishing between structurally similar steroid isomers and for the confident identification of metabolites without the need for reference standards.

Chemical Derivatization: To enhance the ionization efficiency and sensitivity of detection, particularly in electrospray ionization (ESI), novel derivatization strategies can be explored. springernature.com This could involve the introduction of a permanently charged group or a proton-affine moiety to the 11,12-Dihydro Altrenogest molecule.

Table 1: Comparison of Potential Analytical Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Future Research Direction |

| LC-HRMS | High sensitivity and specificity, suitable for complex matrices. | High instrument cost, potential for ion suppression. | Development of novel stationary phases for improved chromatographic separation of isomers. |

| GC-MS | Excellent chromatographic resolution, extensive spectral libraries. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Exploration of new derivatization reagents that are more stable and provide higher ionization efficiency. |

| Immunoassays | High throughput, cost-effective for screening. | Potential for cross-reactivity with other metabolites, may lack specificity. | Development of monoclonal antibodies highly specific to the 11,12-dihydro structure. |

Advanced In Silico Modeling for Predicting Comprehensive Biological Interactions

Computational, or in silico, modeling offers a powerful and cost-effective approach to predict the biological interactions of metabolites like this compound. These methods can provide valuable insights into receptor binding affinity, potential endocrine-disrupting activity, and metabolic fate, thereby guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology and pharmacology. kg.ac.rs By correlating the structural features of a molecule with its biological activity, QSAR models can predict the potency of this compound.

Key Research Focus Areas:

Molecular Docking Simulations: These simulations can predict the binding orientation and affinity of this compound to various nuclear receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). This can help in assessing its potential hormonal and anti-hormonal activities.

Development of Specific QSAR Models: Future research should aim to develop robust QSAR models specifically for synthetic progestin metabolites. nih.gov This would involve compiling a comprehensive dataset of structurally diverse metabolites and their experimentally determined biological activities to train and validate the models.

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. This can help in predicting its half-life and potential for bioaccumulation.

Table 2: In Silico Approaches for Characterizing this compound

| Modeling Technique | Predicted Parameter | Potential Application |

| QSAR | Receptor binding affinity, toxicological endpoints. | Prioritizing metabolites for further in vitro and in vivo testing. |

| Molecular Docking | Binding mode and energy to specific receptors. | Understanding the molecular basis of biological activity and potential off-target effects. |

| PBPK Modeling | ADME properties, tissue distribution. | Predicting the kinetic behavior of the metabolite in different species. |

Exploration of Uncharacterized Metabolic Pathways and Novel Metabolite Identification

The biotransformation of synthetic steroids like Altrenogest can lead to a diverse array of metabolites, some of which may have significant biological activity. While the metabolism of Altrenogest is known to involve both phase I and phase II reactions, the complete metabolic map is yet to be elucidated. nih.gov

Recent studies on Altrenogest have identified hydroxylated and isomerized metabolites, suggesting that its metabolic pathways are more complex than previously thought. nih.gov The formation of this compound itself points to the activity of reductive enzymes that are not fully characterized in the context of this compound.

Key Research Focus Areas:

In Vitro Metabolism Studies: Incubating this compound with liver microsomes, S9 fractions, and specific recombinant enzymes (e.g., cytochrome P450s, reductases) from various species can help in identifying the key enzymes responsible for its formation and further metabolism.

Untargeted Metabolomics: The use of high-resolution mass spectrometry-based untargeted metabolomics approaches can facilitate the discovery of novel, previously uncharacterized metabolites of Altrenogest in biological samples. nih.gov This can provide a more comprehensive picture of its biotransformation.

Stable Isotope Labeling: The administration of isotopically labeled Altrenogest (e.g., with ¹³C or ²H) in animal models can aid in the unambiguous identification of its metabolites, including dihydrogenated forms, in complex biological matrices.

Integration of Multi-Omics Data for a Holistic Understanding of Steroid Biotransformation

To gain a comprehensive and systems-level understanding of the biotransformation of this compound, it is essential to integrate data from multiple "omics" platforms. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate regulatory networks governing steroid metabolism. taylorfrancis.com

The integration of transcriptomic and metabolomic data, for instance, has been successfully used to elucidate steroid hormone biosynthesis pathways. nih.gov This approach can be applied to understand how exposure to Altrenogest and the subsequent formation of its metabolites, including this compound, can alter gene expression profiles and metabolic fingerprints in target tissues.

Key Research Focus Areas:

Transcriptomic Analysis: Using techniques like RNA sequencing (RNA-Seq) to analyze the expression of genes encoding for metabolic enzymes in response to Altrenogest exposure can provide insights into the pathways involved in the formation of this compound.

Proteomic Profiling: Quantitative proteomic approaches can be used to measure the abundance of key steroid-metabolizing enzymes in different tissues, helping to explain species- and tissue-specific differences in metabolism.

Integrative Bioinformatics: The development and application of advanced bioinformatics tools are necessary to integrate large multi-omics datasets. This will enable the construction of predictive models of steroid biotransformation and its biological consequences. rsc.org

By pursuing these future research directions, the scientific community can significantly advance the understanding of this compound, from its fundamental analytical detection to its complex biological interactions and metabolic fate.

常见问题

Q. What statistical methods are appropriate for analyzing dose-response data in this compound efficacy studies?

- Methodological Answer : Fit non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .

Cross-Cutting Methodological Considerations

- Data Quality : Ensure raw data (e.g., NMR spectra, chromatograms) are archived in repositories like Zenodo with DOIs for reproducibility .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

- Critical Analysis : Compare findings against primary literature, highlighting novel contributions (e.g., previously unreported degradation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。